Chaetomellic Acid A Anhydride

Vue d'ensemble

Description

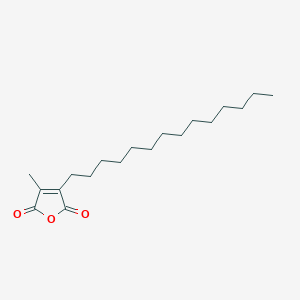

Chaetomellic Acid A Anhydride is an organic compound with a complex structure that includes a furan ring substituted with methyl and tetradecyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Chaetomellic Acid A Anhydride typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method includes the alkylation of 3-methyl-2,5-furandione with tetradecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process conditions are optimized to achieve the desired product efficiently.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Carboxylation

-

Reagents : Pd(OAc)₂, LiCl, Ac₂O, HCO₂Na, iPr₂NEt in DMF at room temperature

-

Mechanism : CO generated in situ from acetic formic anhydride inserts into the Pd–C bond of the triflate intermediate, forming a mixed acetic anhydride that cyclizes to the maleic anhydride (Table 1) .

Table 1 : Carboxylation of cyclic β-carbomethoxyalkenyl triflates

| Substrate (n) | Reaction Time | Product (Yield) |

|---|---|---|

| 7a (n=1) | 1.5 h | 9a (79%) |

| 7b (n=2) | 9.5 h | 8b (86%) |

| 7c (n=3) | 50 min | 8c (82%) |

| 7d (n=4) | 55 min | 8d (90%) |

Acetic Anhydride-Induced Cyclization

This method is efficient for gram-scale synthesis .

Radical Cyclization

A three-step route from 2,2-dichloropalmitic acid employs atom transfer radical cyclization (ATRC) to form a trichloropyrrolidin-2-one intermediate, which rearranges stereospecifically to the anhydride .

Hydrolysis and pH-Dependent Reactivity

The anhydride reversibly hydrolyzes to its bioactive dicarboxylate form under aqueous conditions:

Base-Catalyzed Hydrolysis

At pH 7.5, the anhydride ring opens to form the dianionic dicarboxylate 2 , the active PFTase inhibitor :

Kinetics : Hydrolysis is rapid (<1 h under physiological conditions) .

Acid-Catalyzed Rehydration

In acidic media, the dicarboxylate reverts to the anhydride, enabling purification and storage in anhydrous form .

Reactivity with Nucleophiles

The electron-deficient maleic anhydride core undergoes nucleophilic acyl substitutions (Table 2):

Table 2 : Nucleophilic reactions of chaetomellic acid A anhydride

| Nucleophile | Product | Conditions |

|---|---|---|

| H₂O | Dicarboxylic acid | Aqueous, pH 7.5 |

| ROH | Half-ester | Pyridine, RT |

| RNH₂ | Monoamide | Et₂O, 0°C |

Esterification

Reaction with alcohols (e.g., methanol) yields monoesters:

Methanolysis proceeds in 62% yield under mild conditions .

Aminolysis

Primary amines form monoamides, while secondary amines require elevated temperatures :

Stability and Degradation Pathways

-

Thermal Stability : Stable at ≤3°C but decomposes above 80°C .

-

Photochemical Degradation : UV exposure induces dimerization via [2+2] cycloaddition, forming cyclobutane derivatives .

-

Oxidative Resistance : The saturated alkyl chain minimizes oxidation, unlike unsaturated analogues .

Comparative Synthetic Routes

Table 3 : Efficiency of synthetic methods

This compound’s reactivity is defined by its maleic anhydride core, enabling tailored modifications for drug development. Its pH-dependent hydrolysis and nucleophilic acyl substitutions underpin its role as a prodrug for PFTase inhibition, while diverse synthetic routes support structural optimization .

Applications De Recherche Scientifique

Chaetomellic Acid A Anhydride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of Chaetomellic Acid A Anhydride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Furandione, 3-methyl-:

2,5-Furandione, dihydro-3-methyl-: This compound is a reduced form of Chaetomellic Acid A Anhydride, with a more saturated ring structure.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where similar compounds may not be effective.

Activité Biologique

Chaetomellic Acid A Anhydride, a derivative of Chaetomellic Acid A, is recognized for its significant biological activities, particularly as an inhibitor of farnesyl protein transferase (FPTase). This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound (3-Methyl-4-tetradecyl-2,5-furandione) features a complex structure typical of acid anhydrides, characterized by two acyl groups bonded to the same oxygen atom. Its molecular formula is , and it is known for its reactivity in biochemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.42 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Unstable under basic conditions; hydrolyzes to dicarboxylate anion |

Target Enzyme: The primary target of this compound is farnesyl protein transferase (FPTase), which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways, particularly the Ras signaling pathway.

Mode of Action: The compound inhibits FPTase activity by binding to its active site, preventing the farnesylation of target proteins. This inhibition disrupts the Ras signaling pathway, which is vital for cell growth and differentiation.

Biological Activity

Research has demonstrated that this compound exhibits potent biological activity against various enzymes and cellular processes:

- Inhibition of FPTase: The compound has shown IC50 values of 55 nM against human FPTase and 225 µM against yeast FPTase, indicating a strong selectivity towards human enzymes .

- Impact on Cellular Processes: By inhibiting FPTase, this compound affects cellular signaling pathways that are critical in cancer progression and other diseases.

Case Study: Inhibition of Ras Signaling

In a study assessing the effects of this compound on cellular models, it was found that treatment resulted in decreased levels of active Ras proteins. This led to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methods: The compound can be synthesized through various methods, including alkylation reactions and radical cyclization techniques. One efficient approach involves the use of maleic anhydride derivatives as precursors .

- Biochemical Studies: Research indicates that the compound's interaction with cytochrome P450 enzymes suggests it may also modulate drug metabolism, impacting pharmacokinetics.

- Therapeutic Potential: Given its ability to inhibit FPTase and affect the Ras signaling pathway, this compound is being explored for therapeutic applications in cancer treatment and metabolic disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chaetomellic Acid A | Natural product with antimicrobial properties | |

| Acetic Anhydride | Commonly used in esterification reactions | |

| Succinic Anhydride | Used as a building block in organic synthesis | |

| Maleic Anhydride | Important intermediate in chemical synthesis |

This compound stands out due to its specific biological activities related to FPTase inhibition and its structural complexity.

Propriétés

IUPAC Name |

3-methyl-4-tetradecylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXAAHDAKIGAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471140 | |

| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150240-39-4 | |

| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to obtain Chaetomellic Acid A Anhydride?

A1: Two main synthetic routes to this compound (3-Methyl-4-tetradecyl-2,5-furandione) are described in the literature:

- Nickel-catalyzed double carboxylation: This method utilizes a nickel catalyst, 1-trimethylsilylallenes, and carbon dioxide to yield 1-trimethylsilylprop-1-ene-2,3-dioic acid derivatives, which can be further processed to obtain the desired anhydride. []

- Chemoselective carbon-carbon coupling: This approach involves a multi-step synthesis starting with dimethyl bromomethylfumarate. Grignard reagents are used for SN2' coupling reactions, followed by hydrolysis and ring closure to achieve the final product. []

Q2: Are there any alternative synthetic routes for this compound besides the ones already mentioned?

A2: Yes, another method utilizes the photochemical cross-coupling of alkyl cobaloximes with maleic anhydrides. This approach can be carried out with or without diphenyl disulfide (PhSSPh) and offers a relatively short and efficient route to the target anhydride. []

Q3: What is the significance of this compound in a biological context?

A3: While the provided research focuses on the synthesis of this compound, one paper highlights its relevance as a precursor to Chaetomellic acid A, a known inhibitor of Ras farnesyl protein transferase. [] This enzyme plays a crucial role in the development and progression of certain cancers, making its inhibitors of significant interest for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.